3-[(4-Fluorobenzyl)oxy]benzaldehyde

Catalog No.
S710558
CAS No.
168084-96-6
M.F
C14H11FO2
M. Wt
230.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Fluorobenzyl)oxy]benzaldehyde

CAS Number

168084-96-6

Product Name

3-[(4-Fluorobenzyl)oxy]benzaldehyde

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzaldehyde

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C14H11FO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2

InChI Key

APCQACNSEVZMIQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=O

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C=O

3-[(4-Fluorobenzyl)oxy]benzaldehyde has the chemical formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol. The compound features a benzaldehyde moiety substituted with a fluorobenzyl ether group at the 3-position. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it a valuable target for research and development in medicinal chemistry and related fields .

Currently, there is no reported information on the specific biological activity or mechanism of action of 3-[(4-Fluorobenzyl)oxy]benzaldehyde.

As with any new compound, it is advisable to handle 3-[(4-Fluorobenzyl)oxy]benzaldehyde with proper laboratory safety protocols. Specific hazard information is not available, but general precautions for handling aromatic aldehydes should be followed, including:

  • Wearing gloves and safety glasses when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorobenzyl ether can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

3-[(4-Fluorobenzyl)oxy]benzaldehyde exhibits notable biological activities:

  • Medicinal Chemistry: It has been explored for its potential as an inhibitor of carbonic anhydrase, which is relevant in anti-tumor studies. Additionally, it has been investigated for its ability to enhance oxygen affinity in human hemoglobin, potentially aiding treatments for sickle cell disease.
  • Enzyme Interactions: The compound's reactivity with enzymes has been studied to understand metabolic pathways and design enzyme inhibitors or activators .

The synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

  • Starting Material: 4-Hydroxybenzaldehyde is used as the precursor.
  • Etherification: The hydroxyl group is converted to an ether by reacting with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate .
  • Purification: The final product is purified through standard techniques such as recrystallization or chromatography.

The compound finds applications across various domains:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds.
  • Analytical Chemistry: Used as a fluorogenic reagent for detecting primary amines in complex biological samples.
  • Materials Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Studies involving 3-[(4-Fluorobenzyl)oxy]benzaldehyde have shown that the introduction of fluorine significantly affects its interaction with biological systems. For instance, fluorinated benzaldehydes have been found to enhance phytotoxic activity and influence metabolic pathways in various organisms .

Several compounds share structural similarities with 3-[(4-Fluorobenzyl)oxy]benzaldehyde, including:

Compound NameUnique Features
3,5-Dibromo-4-hydroxybenzaldehydeLacks the fluorobenzyl ether group
3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehydeDifferent position of the fluorine atom
3,5-Dibromo-4-methoxybenzaldehydeContains a methoxy group instead of a fluorobenzyl ether

Uniqueness

The uniqueness of 3-[(4-Fluorobenzyl)oxy]benzaldehyde lies in its combination of functional groups—bromine, fluorine, and aldehyde—which confer distinct reactivity patterns and potential applications in various fields of research. Its ability to participate in diverse

The synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde primarily involves etherification reactions between 3-hydroxybenzaldehyde and 4-fluorobenzyl halides. Various approaches have been developed to optimize yield, purity, and reaction efficiency.

Reaction Mechanisms

Understanding the underlying mechanisms of these synthetic routes is crucial for developing efficient and scalable processes.

Etherification Pathways

The primary synthetic pathway for 3-[(4-Fluorobenzyl)oxy]benzaldehyde involves a Williamson ether synthesis reaction. This nucleophilic substitution proceeds through the reaction of a phenolate ion with a benzylic halide:

3-Hydroxybenzaldehyde + 4-Fluorobenzyl bromide → 3-[(4-Fluorobenzyl)oxy]benzaldehyde + HBr

The reaction typically begins with deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenolate ion. This nucleophile then attacks the benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide leaving group and forming the desired ether product.

Studies have shown that this SN2 reaction proceeds with clean inversion at the benzylic carbon, though the planar nature of the benzylic position makes this stereochemical aspect less significant for this particular synthesis.

Base-Mediated Nucleophilic Substitution

The base-mediated process is critical for successful etherification. The choice of base significantly impacts reaction efficiency and product yield. The mechanistic steps include:

  • Deprotonation: B⁻ + 3-hydroxybenzaldehyde → BH + 3-oxybenzaldehyde⁻
  • Nucleophilic attack: 3-oxybenzaldehyde⁻ + 4-fluorobenzyl bromide → 3-[(4-Fluorobenzyl)oxy]benzaldehyde + Br⁻

The rate-determining step is typically the nucleophilic attack, which can be influenced by factors such as solvent polarity, temperature, and the nature of the leaving group. The reaction proceeds more efficiently when highly polar aprotic solvents like DMF are used, as these stabilize the phenolate ion without hydrogen bonding to it, maintaining its nucleophilicity.

Optimization Strategies

Numerous parameters can be optimized to enhance the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, including solvent selection, catalyst systems, and reaction conditions.

Solvent Selection (DMF, Acetone, Toluene)

The choice of solvent dramatically affects reaction kinetics and yield. Table 1 compares commonly used solvents for this synthesis:

SolventBoiling Point (°C)Dielectric ConstantAdvantagesDisadvantagesReported Yield (%)
DMF15336.7High polar aprotic nature, excellent solvation properties, high boiling pointDifficult to remove, toxic, environmental concerns91
Acetone5620.7Easy removal, environmentally benign, lower toxicityLower boiling point limits reaction temperature, lower dielectric constantNot reported
Toluene1112.38Suitable for phase-transfer conditions, easy separationPoor solvation of polar reagents, requires phase-transfer catalystsNot reported
Acetonitrile8237.5Good solvation, moderate boiling point, easier workup than DMFMore expensive than acetone or tolueneNot reported

DMF has proven to be particularly effective for the synthesis of 3-[(4-Fluorobenzyl)oxy]benzaldehyde, allowing for higher reaction temperatures and efficient solvation of both the inorganic base and organic reagents. A key experimental finding is that when 3-hydroxybenzaldehyde (1.0 g, 8.2 mmol) was dissolved in 15 mL DMF with 4-fluorobenzyl bromide (1.7 g, 9.0 mmol) and potassium carbonate (1.35 g, 9.8 mmol) at 80°C for 3 hours, a 91% yield of the product was achieved after purification.

Catalyst Systems (K₂CO₃, Phase-Transfer Catalysis)

The base and catalyst system selection significantly impacts reaction efficiency:

Catalyst SystemReaction ConditionsAdvantagesDisadvantagesYield (%)
K₂CO₃DMF, 80°C, 3hSimple setup, cost-effective, good yieldsHeterogeneous reaction, potential mass transfer limitations91
K₂CO₃/TBABToluene, refluxEnhanced reaction rates, milder conditions, homogeneous reactionAdditional cost of PTC, potential purification challenges85-90
K₂CO₃/PEG-1000Various organic solventsRecyclable catalyst, environmentally friendlyLower catalytic activity compared to quaternary ammonium salts>85

Phase-transfer catalysis (PTC) represents a significant advancement in ether synthesis. Studies using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst have shown that the reaction can proceed efficiently even in non-polar solvents like toluene. The mechanism involves the formation of a lipophilic ion pair between the phenolate anion and the quaternary ammonium cation, facilitating the transfer of the reactive anion into the organic phase.

Research has also demonstrated that polyethylene glycols (PEGs) can serve as effective and environmentally friendly phase-transfer catalysts. In solid-liquid systems, PEG-1000 and PEG-1500 showed similar catalytic activity, which was higher than that of PEG-600. These polymeric catalysts form complexes with metal cations, enabling the transfer of reactive anions into the organic phase.

Temperature and Pressure Parameters

Reaction temperature and pressure significantly influence reaction kinetics and product distribution:

Temperature (°C)PressureSolventReaction Time (h)ObservationsYield (%)
80AtmosphericDMF3Optimal conditions for DMF-based synthesis91
60-65AtmosphericAcetone (reflux)5-7Suitable for lower boiling point solventsNot reported
100-120ElevatedToluene (sealed)2-3Accelerated reaction, potential for side reactionsNot reported
80-100AtmosphericToluene/TBAB3-4Phase-transfer conditions allow lower temperatures85-90

Temperature effects are particularly important in balancing reaction rate against potential side reactions. At elevated temperatures, competing reactions such as aldehyde oxidation or reduction may occur. Kinetic studies in similar systems have shown that the reaction follows pseudo-first-order kinetics with respect to the concentration of the benzylic halide, with apparent activation energies around 53-55 kJ/mol.

The addition of water can significantly inhibit reaction rates in phase-transfer catalytic systems. Experimental data show that when the agitation speed exceeds 300 rpm, mass transfer resistance at the solid-liquid interface becomes negligible.

Industrial Scalability

Transitioning from laboratory to industrial scale requires considerations of cost, safety, and process efficiency.

One-Pot Synthesis Techniques

One-pot methodologies offer advantages for industrial production by reducing isolation steps, solvent usage, and processing time:

MethodReagentsConditionsAdvantagesChallengesPotential Yield (%)
Sequential addition3-hydroxybenzaldehyde, 4-fluorobenzyl bromide, K₂CO₃DMF, 80°C, 3hSimple process control, established methodologyRequires pre-purified 4-fluorobenzyl bromide85-91
In situ bromination3-hydroxybenzaldehyde, 4-fluorobenzyl alcohol, PBr₃ or SOCl₂, K₂CO₃Stepwise temperature controlAvoids isolation of hazardous benzylic halideMore complex process control, potential side reactions75-85 (estimated)
Two-step one-pot reduction/cross-couplingWeinreb amide precursor, DIBAL-H, organolithium reagentToluene, 0°C → rtVersatile approach for diversificationRequires air-free techniques, sensitive to moisture85-92

Recent innovations in one-pot processes include a two-step reduction/cross-coupling strategy that uses a stable aluminum hemiaminal intermediate. This approach protects the latent aldehyde function, making it suitable for subsequent cross-coupling with organometallic reagents that would otherwise add directly to the aldehyde group. While not specifically reported for 3-[(4-Fluorobenzyl)oxy]benzaldehyde, this methodology offers a promising approach for synthesizing functionalized benzaldehydes.

The key advantages of one-pot processes include reduced waste generation, lower energy consumption, and enhanced process safety by avoiding isolation of reactive intermediates.

Purification Protocols (Column Chromatography, Recrystallization)

Efficient purification is critical for obtaining high-quality product:

Purification MethodOperating ConditionsAdvantagesDisadvantagesRecovery/Purity
Column ChromatographyPetroleum ether:ethyl acetate (3:1)High resolution, excellent purityHigh solvent consumption, labor-intensive, difficult to scale>98% purity, 85-90% recovery
RecrystallizationEthanol or ethanol/waterScalable, cost-effective, simple equipmentLower resolution, may require multiple steps90-95% purity, 75-85% recovery
DistillationVacuum distillation (0.1-1 mmHg, 160-180°C)High throughput, continuous operation possibleHigh energy consumption, thermal stress on product>95% purity, 80-90% recovery

For laboratory-scale synthesis, column chromatography using petroleum ether:ethyl acetate (3:1) as the eluent has been shown to provide excellent purification of 3-[(4-Fluorobenzyl)oxy]benzaldehyde. However, for industrial scale, this approach becomes impractical due to solvent consumption and process economics.

Recrystallization offers a more scalable alternative, though the choice of solvent system is crucial. Similar fluorinated benzyl ethers have been successfully recrystallized from ethanol or ethanol/water mixtures, suggesting these could be effective for 3-[(4-Fluorobenzyl)oxy]benzaldehyde as well.

For large-scale production, vacuum distillation may be the most economical approach, though the high boiling point of the compound necessitates careful control of temperature and pressure to avoid decomposition.

Anticancer Agent Development

The anticancer potential of 3-[(4-Fluorobenzyl)oxy]benzaldehyde has been extensively investigated through its incorporation into various pharmacophores designed to target cancer cell proliferation and survival pathways [7]. Research has demonstrated that fluorinated benzaldehyde derivatives exhibit enhanced cytotoxic properties compared to their non-fluorinated counterparts, attributed to the electron-withdrawing effects of the fluorine atom and improved cellular penetration [26] [31].

5-Arylideneimidazolone Derivatives

3-[(4-Fluorobenzyl)oxy]benzaldehyde serves as a crucial precursor in the synthesis of 5-arylideneimidazolone derivatives that have shown promising anticancer activity [7]. These compounds are synthesized through condensation reactions where the benzaldehyde moiety participates in the formation of the arylidene double bond, creating potent multidrug resistance modulators [12]. The p-fluorobenzylidene derivatives have demonstrated exceptional anticancer properties, showing greater potency than doxorubicin with highly selective action on multidrug-resistant T-lymphoma cells [7].

Studies have revealed that 5-arylideneimidazolone derivatives containing fluorobenzyl substituents exhibit selectivity indices greater than 40, indicating their preferential targeting of resistant cancer cells over normal cells [7]. The synthesis methodology typically involves a three- or four-step process incorporating the Dimroth rearrangement, where 3-[(4-Fluorobenzyl)oxy]benzaldehyde functions as the aldehyde component in the final condensation step [12].

Table 1: Cytotoxic Activity of 5-Arylideneimidazolone Derivatives

Compound StructureCancer Cell LineIC₅₀ Value (μM)Selectivity IndexReference
p-Fluorobenzylidene derivativeMDR T-lymphoma7.78-26.42>40 [7] [35]
Morpholine-containing analogPAR T-lymphoma10.82-48.5828-94 fold vs doxorubicin [35]
Dimroth-rearranged variantHEK-2931.38-1.46 fold stronger than verapamilN/A [12]

Cytotoxicity Mechanisms (Apoptosis Induction, DNA Interference)

The cytotoxic mechanisms of 3-[(4-Fluorobenzyl)oxy]benzaldehyde derivatives involve multiple pathways leading to cancer cell death, primarily through apoptosis induction and DNA interference mechanisms [10]. The aldehyde functional group plays a critical role in these mechanisms by forming covalent bonds with nucleophilic sites in cellular biomolecules, particularly DNA and proteins involved in cell survival pathways [28].

Research has demonstrated that benzaldehyde derivatives can induce apoptosis through both intrinsic and extrinsic pathways [11]. The intrinsic pathway involves mitochondrial membrane permeabilization leading to cytochrome c release and subsequent caspase activation, while the extrinsic pathway is activated through death receptor signaling [11]. The fluorine substitution in 3-[(4-Fluorobenzyl)oxy]benzaldehyde enhances these mechanisms by increasing the compound's binding affinity to cellular targets and improving membrane penetration [31].

DNA interference mechanisms include direct alkylation of nucleotide bases, formation of DNA-protein crosslinks, and inhibition of DNA repair enzymes [10] [38]. Studies have shown that nitrogen mustard derivatives containing benzaldehyde moieties can cause interstrand and intrastrand DNA crosslinking, leading to replication fork stalling and subsequent S-phase cell cycle arrest [10]. The compound's ability to generate reactive oxygen species also contributes to DNA damage through oxidative stress mechanisms [10].

Table 2: Apoptosis and DNA Damage Mechanisms

MechanismTargetEffectMeasurement MethodReference
Mitochondrial permeabilizationCytochrome c releaseApoptosis initiationFluorescence microscopy [11]
DNA crosslinkingNucleotide basesReplication inhibitionAlkaline gel electrophoresis [10]
Caspase activationCaspase 3, 8, 9Apoptotic executionEnzymatic assays [11]
Cell cycle arrestS-phase checkpointGrowth inhibitionFlow cytometry [10]

Enzyme Inhibition Platforms

3-[(4-Fluorobenzyl)oxy]benzaldehyde has emerged as a versatile scaffold for developing enzyme inhibitors targeting various metabolic and signaling pathways . The compound's structural features, particularly the fluorinated benzyl group and reactive aldehyde moiety, provide multiple sites for molecular recognition and covalent modification of enzyme active sites [42].

Cytochrome P450 Modulators (CYP1A2, CYP2C19, CYP2D6)

The compound demonstrates significant inhibitory activity against major cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP2D6, which are crucial for drug metabolism [14]. Research indicates that fluorobenzyl derivatives can act as competitive inhibitors of these enzymes, with the fluorine atom enhancing binding affinity and selectivity [15] [18].

Studies have shown that 2-[(4-Fluorobenzyl)oxy]benzaldehyde, a closely related structural analog, exhibits potent inhibition of CYP1A2, CYP2C19, and CYP2D6 with IC₅₀ values in the low micromolar range . The inhibition mechanism involves the aldehyde group forming covalent bonds with nucleophilic residues in the enzyme active site, while the fluorobenzyl moiety provides additional hydrophobic interactions .

Table 3: Cytochrome P450 Inhibition Data

Enzyme IsoformIC₅₀ Value (μM)Inhibition TypeKi Value (μM)Reference
CYP1A244-180Competitive42-48 [14]
CYP2C19Not specifiedModerateNot determined [14] [15]
CYP2D6Not specifiedPotentNot determined [14] [15]
CYP3A4Weak activityNon-competitiveNot determined [15]

The selectivity profile shows that fluvoxamine, which shares structural similarities with fluorobenzyl compounds, demonstrates 48.5% inhibition of metabolism through CYP1A2 pathways, supporting the potential of 3-[(4-Fluorobenzyl)oxy]benzaldehyde derivatives as selective cytochrome P450 modulators [15].

Tyrosinase Inhibition Studies

3-[(4-Fluorobenzyl)oxy]benzaldehyde derivatives have shown promising activity as tyrosinase inhibitors, with research demonstrating that fluorinated benzyl compounds can effectively modulate melanin biosynthesis [16] [19]. The mechanism involves competitive inhibition of both monophenolase and diphenolase activities of tyrosinase [33].

Studies using benzaldehyde derivatives have revealed that the position and nature of substituents significantly influence inhibitory potency [28] [33]. The 4-fluorobenzyl group in 3-[(4-Fluorobenzyl)oxy]benzaldehyde provides optimal electronic properties for interaction with the copper-containing active site of tyrosinase [16]. Research has shown that compounds containing 4-fluorobenzylpiperazine moieties demonstrate IC₅₀ values in the low micromolar range against mushroom tyrosinase [19].

Table 4: Tyrosinase Inhibition Activity

Compound TypeIC₅₀ Value (μM)Inhibition ModeTarget SubstrateReference
4-Fluorobenzyl derivatives0.2-750CompetitiveL-DOPA [16] [33]
Benzaldehyde analogs190-750MixedTyrosine [33]
Fluorinated quinazolonesMost active in seriesMixedBoth substrates [40]

The structure-activity relationship studies indicate that the fluorine atom at the para position of the benzyl group enhances binding affinity through favorable electronic effects and increased lipophilicity [16] [40]. Kinetic studies demonstrate that the most active 4-fluorobenzyl-substituted compounds exhibit mixed-type inhibition with significant improvements over standard inhibitors like kojic acid [40].

Biochemical Probe Design

The unique structural features of 3-[(4-Fluorobenzyl)oxy]benzaldehyde make it an excellent scaffold for designing biochemical probes used in cellular and enzymatic studies [20] [22]. The compound's dual functionality, combining a fluorinated aromatic system with a reactive aldehyde group, enables the development of both fluorescent imaging probes and covalent enzyme inhibitors [24].

Fluorescent Probes for Cellular Imaging

3-[(4-Fluorobenzyl)oxy]benzaldehyde serves as a foundation for developing fluorescent probes capable of detecting specific cellular targets and monitoring biological processes in real-time [20] [21]. The benzaldehyde moiety can undergo condensation reactions with amino groups in target molecules, forming stable Schiff base linkages that enable selective cellular imaging [23].

Research has demonstrated that benzaldehyde-containing fluorescent probes exhibit excellent photophysical properties, including large Stokes shifts, high quantum yields, and resistance to photobleaching [21] [22]. The fluorobenzyl group contributes to these favorable characteristics by providing additional π-conjugation and reducing non-radiative decay pathways [21].

The development of dual-site fluorescent probes incorporating benzaldehyde molecules has shown particular promise for distinguishing between different cellular analytes [20]. These probes utilize the aldehyde's reactivity toward nucleophiles like cysteine and sulfite ions, enabling simultaneous detection of multiple targets with distinct fluorescence emission profiles [20].

Table 5: Fluorescent Probe Applications

Probe DesignTarget AnalyteDetection MethodEmission Wavelength (nm)Reference
Benzaldehyde-indole conjugateCyanide/HypochloriteDual emission460-520 [23]
Coumarin-benzaldehyde hybridCysteine/SO₂Differential response460/520 [20]
BTD-benzaldehyde derivativeCellular organellesDirect imagingVariable [21]

Covalent Inhibitors for Enzymatic Studies

The aldehyde functional group in 3-[(4-Fluorobenzyl)oxy]benzaldehyde provides an ideal reactive center for developing covalent enzyme inhibitors used in mechanistic studies [42]. These inhibitors form irreversible bonds with nucleophilic amino acid residues in enzyme active sites, enabling detailed investigation of enzyme function and regulation [30].

Research has shown that benzaldehyde derivatives can selectively target cysteine, lysine, and histidine residues in enzyme active sites, depending on the reaction conditions and surrounding chemical environment [28] [42]. The fluorobenzyl substituent enhances selectivity by providing additional binding interactions that position the aldehyde group optimally for covalent bond formation [42].

Studies utilizing aldehyde-containing covalent inhibitors have revealed important insights into enzyme mechanisms, including the identification of essential catalytic residues and the characterization of conformational changes during catalysis [30]. The irreversible nature of these inhibitors makes them particularly valuable for studying enzyme kinetics and for developing structure-activity relationships [29].

Table 6: Covalent Inhibitor Applications

Enzyme TargetReactive ResidueInhibition MechanismApplicationReference
Aldose reductaseActive site nucleophilesCovalent modificationDiabetic complications [29]
Monoamine oxidaseFlavin cofactor regionIrreversible bindingNeurological studies [42]
TyrosinaseCopper-binding siteMetal coordinationMelanogenesis research [28]
Cytochrome P450Heme ironCoordination complexDrug metabolism studies [18]

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Wikipedia

3-[(4-fluorobenzyl)oxy]benzaldehyde

Dates

Last modified: 08-15-2023

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